![molecular formula C9H7ClF6N2O2S B2448449 N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1,1,1-trifluoromethanesulfonamide CAS No. 2059280-08-7](/img/structure/B2448449.png)
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1,1,1-trifluoromethanesulfonamide
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Overview
Description
This compound is a member of the class of benzamides . It is obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine . It is used as a fungicide for foliar application and as a seed treatment to control botrytis, powdery mildew, and other diseases .
Synthesis Analysis
The synthesis of this compound involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g . It is also noted that the relatively minor changes of lengthening the linker between the 3‐chloro‐5‐trifluoromethyl‐2‐pyridinyl residue and the carboxylic amide part of fluopicolide by one methylene unit (CH2 → CH2CH2), and changing the phenyl substitution pattern from ortho–ortho′ substitution (R1 and R2) to a single ortho substitution (R1), would result in a complete shift of the biological spectrum and mode of action (MoA) .Molecular Structure Analysis
The molecular structure of this compound is C9H8ClF6N3O2S . The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The compound is relatively insoluble in water (15 mg/L), stable to hydrolysis, of low volatility (1.2 × 10-6 Pa at 20 °C), has a log P OW of 3.3 and is soluble (> 250 g/L) in methanol, dichloromethane, acetone, ethyl acetate, and dimethyl sulfoxide .Scientific Research Applications
Agrochemical Applications
This compound is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridines (TFMP) and its derivatives, including this compound, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval .
Synthesis of Crop-Protection Products
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
Antimicrobial Activity
This compound has been studied for its antimicrobial activity. However, it was found that the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .
Fungicide Applications
In the case of fungicides, this compound is known to be present in a range of known agrochemicals that included fluopicolide .
Herbicide Applications
This compound is also present in haloxyfop-P-methyl, a known herbicide .
Insecticide Applications
In the field of insecticides, this compound is present in the benzoyl phenyl urea, fluazuron .
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be definitively identified. Some studies suggest that it may interact with certain enzymes such as acps-pptase . These enzymes play a crucial role in bacterial proliferation .
Mode of Action
It is hypothesized that the compound may simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation . The compound’s interaction with its targets and the resulting changes are still under investigation.
Biochemical Pathways
It is suggested that the compound may interfere with the function of pptase enzymes, which are essential for bacterial proliferation . The downstream effects of this interference are still being studied.
Pharmacokinetics
A report on a similar compound, fluopyram, provides some insights into the toxicokinetics of such compounds
Result of Action
It is hypothesized that the compound may halt bacterial proliferation by targeting pptase enzymes
Safety and Hazards
Future Directions
The future directions of this compound could involve finding an alternative reduction method, making the 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile to be reduced to 2-[3-chlor-5-(trifluoromethyl)pyridin-2-yl]ethane under mild conditions . This synthetic method is mild in response, simple in operation, and has a high yield of target products .
properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,1,1-trifluoromethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF6N2O2S/c10-6-3-5(8(11,12)13)4-17-7(6)1-2-18-21(19,20)9(14,15)16/h3-4,18H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWSDFMEYZHNBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCNS(=O)(=O)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1,1,1-trifluoromethanesulfonamide |
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